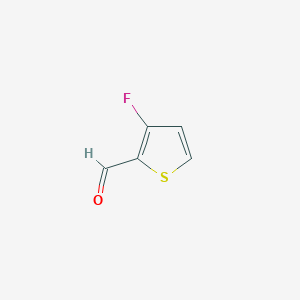

3-Fluorothiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FOS/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDSTEQMQRCOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623847 | |

| Record name | 3-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-83-7 | |

| Record name | 3-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Fluorothiophene-2-carbaldehyde

An In-depth Technical Guide to 3-Fluorothiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When integrated into a privileged heterocyclic system like thiophene, these effects are amplified. Thiophene and its derivatives are ubiquitous in pharmaceuticals and organic electronics, valued for their electronic characteristics and role as bioisosteres of benzene rings.[1][2]

This guide provides an in-depth technical examination of this compound, a key building block that marries the benefits of fluorine with the versatile reactivity of the thiophene-aldehyde framework. For researchers, scientists, and drug development professionals, understanding the physicochemical properties, synthetic routes, and analytical signatures of this compound is critical to unlocking its potential in creating next-generation therapeutics and advanced materials.

Section 1: Core Physicochemical & Handling Protocols

The foundational step in utilizing any chemical building block is a thorough understanding of its physical properties and safe handling requirements. These parameters dictate everything from reaction setup to storage logistics.

Key Physicochemical Data

The intrinsic properties of this compound are summarized below. The melting point being near room temperature explains its common description as either a yellow-to-orange solid or liquid.[3]

| Property | Value | Source |

| CAS Number | 32431-83-7 | [4][5] |

| Molecular Formula | C₅H₃FOS | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| Appearance | Yellow to orange solid or liquid | [3] |

| Melting Point | 24 - 26 °C | [3] |

| Boiling Point | Approx. 203 - 205 °C | [3] |

| Density | 1.376 g/cm³ | [3] |

| Flash Point | 80 °C | [3] |

Solubility Profile

From a practical standpoint, solubility dictates the choice of solvent for reactions, purification, and analytical sample preparation. This compound exhibits solubility consistent with many functionalized aromatic compounds.

-

High Solubility: Readily dissolves in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO).[3][6]

-

Immiscibility: Insoluble in water.[6]

Causality Insight: The polarity imparted by the aldehyde group is offset by the largely nonpolar thiophene ring, leading to good solubility in moderately polar to nonpolar organic solvents. The fluorine atom has a minimal impact on this profile compared to the dominant aldehyde and thiophene moieties.

Stability and Storage Protocol

The long-term integrity of this compound relies on mitigating degradation pathways, primarily oxidation of the aldehyde and potential polymerization.

Self-Validating Protocol: Proper Storage of this compound

-

Container: Store the compound in a tightly sealed, airtight container, preferably made of amber glass to protect from light.

-

Atmosphere: Before sealing, flush the container with an inert gas like argon or nitrogen. This displaces oxygen, preventing the slow oxidation of the aldehyde group to the corresponding carboxylic acid.

-

Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is sufficient. For long-term storage (1-2 years), store in a freezer at -20°C.[7]

-

Incompatibilities: Store separately from strong oxidizing agents and strong bases to prevent hazardous reactions.[3][6] The aldehyde can undergo base-catalyzed reactions, while the electron-rich thiophene ring can be targeted by strong oxidants.

Section 2: Spectroscopic Signature Analysis

Unambiguous characterization is non-negotiable in scientific research. The following section details the expected spectroscopic data for this compound and provides standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For this molecule, both ¹H and ¹³C NMR will provide distinct and informative spectra, with the key feature being the coupling between the fluorine atom and nearby nuclei.

-

¹H NMR: The spectrum will feature three distinct regions. The aldehyde proton (CHO) will appear as a downfield singlet or a narrow doublet (due to coupling with the fluorine) around δ 9.9-10.0 ppm.[8][9] The two protons on the thiophene ring will appear in the aromatic region (δ 7.0-8.5 ppm), showing coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbonyl carbon will be highly deshielded, appearing around δ 183 ppm.[9] The four carbons of the thiophene ring will show distinct signals, with the carbon directly bonded to fluorine (C3) exhibiting a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The other ring carbons will show smaller two- and three-bond couplings.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The spectrum of this compound will be dominated by absorptions from the aldehyde and the fluoro-thiophene ring.

-

Key Absorptions:

-

C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1665-1705 cm⁻¹.[10][11] Conjugation with the thiophene ring shifts this to a slightly lower wavenumber than a saturated aldehyde.

-

C-H Stretch (Aldehyde): Two characteristic, medium-intensity peaks around 2750 cm⁻¹ and 2850 cm⁻¹.[11][12] The presence of both is highly indicative of an aldehyde.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹, typically around 3100 cm⁻¹.[13]

-

C=C Stretch (Aromatic Ring): Multiple sharp bands of varying intensity in the 1350-1550 cm⁻¹ region.[13]

-

C-F Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 131.0.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Section 3: Synthesis and Purification Workflow

While this compound is commercially available, understanding its synthesis is crucial for researchers developing novel analogues or requiring custom isotopic labeling. A common and effective method is the Vilsmeier-Haack formylation of 3-fluorothiophene.

Causality Insight: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-rich thiophene ring is readily attacked by the electrophilic Vilsmeier reagent (a chloroiminium ion). In 3-fluorothiophene, the formylation is directed to the C2 position, which is activated by the sulfur atom and sterically accessible.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 3. This compound Supplier & Manufacturer China | Chemical Properties, Safety Data, Applications [chemheterocycles.com]

- 4. This compound | 32431-83-7 [amp.chemicalbook.com]

- 5. 32431-83-7|this compound|BLD Pharm [bldpharm.com]

- 6. Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. 32431-83-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. iosrjournals.org [iosrjournals.org]

Spectroscopic Analysis of 3-Fluorothiophene-2-carbaldehyde: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: 3-Fluorothiophene-2-carbaldehyde is a halogenated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the aldehyde group on the aromatic thiophene ring, make it a valuable synthon for the development of novel pharmaceuticals and functional organic materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, quality control, and the rational design of subsequent synthetic transformations. This technical guide provides a detailed, albeit predictive, exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, based on established principles and data from analogous compounds.

Molecular Structure and Numbering

The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. This ensures clarity in the assignment of spectral signals.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Obtain a standard proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Obtain a proton-decoupled ¹⁹F spectrum, using a fluorine-free probe.

-

Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.

A. ¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the thiophene ring protons and one in the downfield region for the aldehyde proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-5 | ~7.6 - 7.8 | Doublet of doublets (dd) | JH5-H4 ≈ 5-6 Hz, JH5-F ≈ 2-3 Hz | Thiophene Ring Proton |

| H-4 | ~7.1 - 7.3 | Doublet of doublets (dd) | JH4-H5 ≈ 5-6 Hz, JH4-F ≈ 3-4 Hz | Thiophene Ring Proton |

| CHO | ~9.9 - 10.1 | Singlet (or very fine doublet) | JCHO-F ≈ 0.5-1 Hz | Aldehyde Proton |

Interpretation:

-

Aldehyde Proton (CHO): The aldehyde proton is expected to be the most deshielded, appearing as a singlet or a very fine doublet due to potential long-range coupling with the fluorine atom. Its characteristic downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

-

Thiophene Ring Protons (H-4 and H-5): The two protons on the thiophene ring will appear as doublets of doublets. H-5 will be coupled to H-4 (ortho-coupling) and to the fluorine at C-3 (meta-coupling). Similarly, H-4 will be coupled to H-5 and the fluorine atom (ortho-coupling). The presence of the electronegative fluorine atom at C-3 is expected to have a deshielding effect on the adjacent H-4.

B. ¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display five signals for the five carbon atoms in the molecule. The carbon atoms directly bonded to or in close proximity to the fluorine and oxygen atoms will show the most significant shifts and will likely appear as doublets due to C-F coupling.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| C=O | ~180 - 185 | Doublet (d) | ³JC-F ≈ 3-5 Hz | Aldehyde Carbonyl |

| C-3 | ~155 - 165 | Doublet (d) | ¹JC-F ≈ 240-260 Hz | Thiophene Ring Carbon |

| C-2 | ~130 - 140 | Doublet (d) | ²JC-F ≈ 20-30 Hz | Thiophene Ring Carbon |

| C-5 | ~128 - 132 | Singlet (s) or fine doublet | ⁴JC-F ≈ 1-3 Hz | Thiophene Ring Carbon |

| C-4 | ~115 - 120 | Doublet (d) | ³JC-F ≈ 4-6 Hz | Thiophene Ring Carbon |

Interpretation:

-

C-3 (Fluorine-bearing Carbon): This carbon will exhibit the largest downfield shift in the aromatic region and a very large one-bond coupling constant (¹JC-F), which is characteristic of a carbon directly attached to fluorine.

-

C-2 and C-4: These carbons, being ortho and meta to the fluorine atom, respectively, will also show coupling to fluorine, with the two-bond coupling (²JC-F) being significantly larger than the three-bond coupling (³JC-F).

-

C=O (Carbonyl Carbon): The aldehyde carbonyl carbon will be the most deshielded carbon in the spectrum. It is expected to show a small three-bond coupling to the fluorine atom.

C. ¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-3 | ~ -110 to -130 | Doublet of doublets (dd) | JF-H4 ≈ 3-4 Hz, JF-H5 ≈ 2-3 Hz |

Interpretation:

-

The chemical shift of the fluorine atom is influenced by its position on the electron-rich thiophene ring and the presence of the electron-withdrawing aldehyde group. The predicted range is typical for a fluorine atom attached to an aromatic ring.

-

The signal will be split into a doublet of doublets due to coupling with the two thiophene protons, H-4 and H-5.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid sample can be prepared.

-

Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1670 - 1690 | Strong | C=O stretch (aldehyde) |

| ~1550 - 1600 | Medium | C=C stretch (thiophene ring) |

| ~1200 - 1250 | Strong | C-F stretch |

| ~1400 - 1450 | Medium | Thiophene ring skeletal vibrations |

Interpretation:

-

Aldehyde Group: The most prominent features will be the strong C=O stretching absorption around 1670-1690 cm⁻¹ and the characteristic pair of weaker bands for the aldehyde C-H stretch (a Fermi doublet) around 2850 and 2750 cm⁻¹.

-

Thiophene Ring: Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching absorptions within the ring will appear in the 1550-1600 cm⁻¹ region.

-

C-F Bond: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1250 cm⁻¹ region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) is a common method for this type of molecule.

-

Instrumentation: Analyze the sample on a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₅H₃FOS) is 130.14 g/mol .

| m/z | Predicted Relative Intensity | Assignment |

| 130 | High | [M]⁺ (Molecular Ion) |

| 129 | High | [M-H]⁺ |

| 101 | Medium | [M-CHO]⁺ |

| 83 | Medium | [M-F-CO]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): A strong molecular ion peak is expected at m/z = 130 due to the stability of the aromatic thiophene ring.

-

[M-H]⁺ Fragment: Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aldehydes, leading to a prominent peak at m/z = 129.

-

[M-CHO]⁺ Fragment: Cleavage of the entire formyl group (-CHO) would result in a fragment at m/z = 101.

-

Further Fragmentation: Subsequent fragmentation of these primary ions can also occur.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, predicted spectroscopic profile of this compound. By leveraging established spectroscopic principles and comparative data from analogous structures, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS characteristics. These data serve as a robust framework for researchers in the identification, characterization, and quality assessment of this important synthetic building block. The detailed interpretation of the predicted spectra, including the influence of the fluorine and aldehyde substituents on the thiophene core, offers valuable insights for professionals in drug discovery and materials science. It is anticipated that future experimental verification will align closely with the predictive analysis presented herein.

References

Note: As explicit experimental data for the target compound was not found, the following references provide foundational and comparative spectroscopic information for related compounds and techniques.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

NIST Chemistry WebBook. Thiophene, 2-formyl-. [Link]

electronic properties of 3-Fluorothiophene-2-carbaldehyde

An In-depth Technical Guide to the Electronic Properties of 3-Fluorothiophene-2-carbaldehyde

This guide provides a comprehensive exploration of the electronic properties of this compound, a heterocyclic compound of significant interest in materials science and medicinal chemistry. We will delve into the synthesis, theoretical electronic structure, and experimental spectroscopic characterization of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causal relationships between molecular structure and electronic behavior, providing a self-validating framework for understanding and utilizing this versatile building block.

Thiophene-based compounds are foundational in the development of advanced organic materials and pharmaceuticals due to their unique electronic and biological properties.[1][2] The introduction of a fluorine atom onto the thiophene ring, as in this compound, profoundly alters the molecule's electronic landscape. Fluorine's high electronegativity introduces strong inductive effects, modulating electron density, orbital energies, and intermolecular interactions. This fine-tuning is critical for applications ranging from organic field-effect transistors (OFETs) to the design of targeted therapeutic agents.[3][4] This guide elucidates these electronic properties, providing a robust framework for predicting the reactivity and applicability of this compound.

Synthesis and Structural Framework

Understanding the electronic properties of a molecule begins with a reliable method for its synthesis. While numerous strategies exist for synthesizing thiophene derivatives, a common approach for functionalizing the thiophene ring involves directed ortho-metalation and subsequent reaction with an electrophile.[4][5]

Experimental Protocol: Proposed Synthesis

The synthesis of this compound can be logically achieved from a suitable precursor like 3-fluorothiophene. The following protocol is based on established organometallic methodologies.

Rationale: This multi-step synthesis utilizes a regioselective bromination followed by a chemo- and regioselective bromine/lithium exchange.[4] This strategy allows for the precise introduction of the aldehyde functional group at the 2-position, a common and effective method for preparing substituted thiophene carbaldehydes.[4][6] The low temperature (-78 °C) for the lithium/halogen exchange is critical to prevent side reactions and ensure kinetic control.

Step-by-Step Methodology:

-

Bromination of 3-Fluorothiophene: To a solution of 3-fluorothiophene in a suitable solvent like chloroform, add N-Bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 2-bromo-3-fluorothiophene via column chromatography.

-

Lithium-Halogen Exchange and Formylation: Dissolve the purified 2-bromo-3-fluorothiophene in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a solution of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

-

Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the final product, this compound, by flash column chromatography.

Diagram of Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Theoretical Analysis of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure of molecules.[7][8] These theoretical models allow us to visualize molecular orbitals and predict reactivity, which can then be validated experimentally.

Computational Methodology: DFT Protocol

-

Geometry Optimization: The molecular structure of this compound is first optimized to its lowest energy conformation using a functional such as B3LYP with a 6-311++G(d,p) basis set.[9] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

-

Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Frontier Molecular Orbitals (HOMO, LUMO), electrostatic potential maps, and dipole moments are calculated at the optimized geometry.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[10] The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and the energy required for electronic excitation.[11][12]

-

HOMO: For thiophene derivatives, the HOMO is typically a π-orbital with significant electron density distributed across the thiophene ring.[10]

-

LUMO: The presence of the electron-withdrawing aldehyde group and the fluorine atom is expected to lower the energy of the LUMO and localize it significantly over the C=O bond and the C2-C3 region of the thiophene ring.

-

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions, which is relevant for applications in organic electronics.[9][11] DFT calculations on similar thiophene derivatives have shown HOMO-LUMO gaps in the range of 3.8 to 5.0 eV.[8][9]

Diagram of HOMO-LUMO Energy Levels

Caption: Energy diagram of the HOMO-LUMO gap.

| Electronic Property | Expected Calculated Value | Significance |

| HOMO Energy | ~ -5.0 to -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.0 to -2.5 eV | Electron-accepting ability; lower energy indicates higher electrophilicity[11] |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 eV | Chemical reactivity and electronic transition energy[9] |

| Dipole Moment | > 2.0 D | Indicates significant charge separation due to F and CHO groups |

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[13][14]

-

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized on the oxygen atom of the aldehyde group.[15]

-

Positive Potential (Blue/Green): These regions are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is anticipated on the hydrogen of the aldehyde group and the carbon atom of the carbonyl group.[7][15]

This charge distribution is key to understanding the molecule's reactivity in condensation reactions and its interaction with biological targets.[16]

Experimental Validation: Spectroscopic Analysis

Spectroscopic techniques provide the experimental data necessary to validate the theoretical models and confirm the structure and electronic properties of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[17]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aldehyde C-H | ~2850 and ~2750 | C-H Stretch |

| Aldehyde C=O | 1660 - 1700[9] | C=O Stretch (highly characteristic)[18] |

| Thiophene C=C | 1500 - 1600 | Aromatic Ring Stretch |

| Thiophene C-H | 3050 - 3150[9] | Aromatic C-H Stretch |

| C-F Bond | 1000 - 1250 | C-F Stretch |

| C-S Bond | 600 - 800 | C-S Stretch |

Causality: The position of the C=O stretching frequency is sensitive to electronic effects. The electron-withdrawing nature of both the thiophene ring and the fluorine atom can influence this frequency compared to a simple aliphatic aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The spectrum will show distinct signals for the aldehyde proton (expected δ ≈ 9.8-10.0 ppm), and the two protons on the thiophene ring.[1] The coupling constants between the fluorine atom and the adjacent ring proton (³JHF) and the aldehyde proton (⁴JHF) will be characteristic.

-

¹³C NMR: The carbonyl carbon will appear at a characteristic downfield shift (δ ≈ 180-190 ppm). The carbon atoms of the thiophene ring will show distinct signals, with the carbon bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals information about electronic transitions. The primary absorption bands are typically due to π → π* and n → π* transitions.[19]

-

π → π* Transition: This is an intense absorption band corresponding to the excitation of an electron from a π bonding orbital (largely associated with the HOMO) to a π* antibonding orbital (largely associated with the LUMO). The wavelength of maximum absorption (λmax) for this transition is directly related to the HOMO-LUMO gap.[8]

-

n → π* Transition: A weaker absorption band at a longer wavelength may be observed, corresponding to the excitation of a non-bonding electron from the oxygen atom to the π* system of the carbonyl group.

The solvent can influence the position of these absorption bands (solvatochromism), providing further information about the nature of the electronic transitions.[20]

Applications and Future Directions

The specific electronic properties of this compound make it a valuable building block for several advanced applications.

-

Organic Electronics: The tunable HOMO-LUMO gap and potential for π-stacking make thiophene derivatives prime candidates for organic semiconductors in OFETs and organic photovoltaics (OPVs).[3] The aldehyde group provides a reactive handle for further elaboration into more complex conjugated systems.

-

Drug Discovery: Thiophene rings are present in numerous approved drugs.[2][10] The aldehyde functionality allows for the synthesis of derivatives like imines, chalcones, or carboxamides, which can be screened for various biological activities, including antibacterial, antifungal, and anticancer properties.[21][22] The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Conclusion

This compound possesses a unique set of electronic properties governed by the interplay between the aromatic thiophene ring, the electron-withdrawing aldehyde group, and the highly electronegative fluorine atom. Theoretical calculations using DFT effectively predict its molecular orbital energies and reactivity sites, which are corroborated by experimental spectroscopic data. This in-depth understanding of its electronic structure is paramount for rationally designing novel materials and therapeutic agents, solidifying its role as a key intermediate in modern chemistry.

References

-

Rauf, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. [Link]

-

ResearchGate. Electrostatic potential map [ESP] of compounds 1–3. [Link]

-

Bouling Chemical Co., Limited. This compound. [Link]

-

ResearchGate. (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

-

ResearchGate. Electrostatic potential map of all compounds. [Link]

-

The Royal Society of Chemistry. Supplementary Materials. [Link]

-

Pendidikan Kimia. Electrostatic Potential Maps and Natural Bond Orbital Analysis. [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. [Link]

-

AVESİS. A theoretical study of the linear, nonlinear optical properties and conformational analysis of 3-phenylthiophene and its fluoro. [Link]

-

ResearchGate. 3D-Molecular electrostatic potential map of thiophene-2-carbohydrazide. [Link]

-

Exploring Thiophene Compounds. Pioneering Applications in Organic Electronics. [Link]

-

National Institutes of Health. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

ResearchGate. Molecular electrostatic potential map of all compounds. [Link]

-

MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

-

ResearchGate. Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2].... [Link]

-

MDPI. Benzo[b]thiophene-2-carbaldehyde. [Link]

-

NIST. 2-Thiophenecarboxaldehyde. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. [Link]

- Google Patents.

-

National Institutes of Health. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

-

Wikipedia. Thiophene-2-carboxaldehyde. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. [Link]

-

Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

E3S Web of Conferences. DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. [Link]

-

Sciforum. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

-

ResearchGate. Calculated UV–Vis spectra for thiophene-2-carbohydrazide. [Link]

-

ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

-

NIST. 3-Methyl-2-thiophenecarboxaldehyde. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

SpectraBase. Thiophene-2-carboxylic acid - Optional[UV-VIS] - Spectrum. [Link]

-

Data.gov. Compound 526946: 3-Ethylthiophene-2-carbaldehyde - Dataset. [Link]

Sources

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. sciforum.net [sciforum.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 17. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

reactivity and stability of 3-Fluorothiophene-2-carbaldehyde

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluorothiophene-2-carbaldehyde

Introduction

This compound is a halogenated heterocyclic aldehyde that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-rich thiophene ring, the electron-withdrawing aldehyde group, and the highly electronegative fluorine atom, confer a distinct reactivity profile that can be strategically exploited in organic synthesis. This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for its key transformations and provide detailed protocols to ensure reproducible and safe laboratory practices.

Physicochemical Properties, Stability, and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use and safe handling in a laboratory setting.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61266-02-6 | |

| Molecular Formula | C₅H₃FOS | |

| Molecular Weight | 130.14 g/mol | |

| Appearance | Yellow to orange solid or liquid | |

| Melting Point | 24 - 26 °C | |

| Boiling Point | Approx. 203 - 205 °C | |

| Density | 1.376 g/cm³ | |

| Flash Point | 80 °C | |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. |

Stability and Storage

This compound exhibits moderate stability. To ensure its integrity, specific storage conditions are paramount.

-

Recommended Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames. Refrigeration is often recommended for long-term storage.

-

Atmospheric Sensitivity: Like many aldehydes, it can be sensitive to air and moisture. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation of the aldehyde group or other potential decomposition pathways.

-

Incompatibilities: The compound should be stored separately from strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions.

The presence of the fluorine atom can influence the stability of the thiophene ring. While thiophenes are generally stable, the high electronegativity of fluorine can polarize the C-F bond and potentially make the ring more susceptible to certain nucleophilic attacks under harsh conditions, although it generally enhances stability towards electrophilic degradation.

Handling and Safety Protocols

Due to its potential hazards, strict adherence to safety protocols is essential when handling this compound. The compound is classified as a skin and eye irritant and may cause respiratory irritation.

Protocol for Safe Handling:

-

Engineering Controls: Always handle the compound in a well-ventilated fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

-

Use safety glasses with side shields or goggles to protect the eyes.

-

A lab coat should be worn to protect clothing.

-

-

General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Synthesis of this compound

The synthesis of substituted thiophene aldehydes often employs formylation reactions on a pre-functionalized thiophene ring. The Vilsmeier-Haack reaction is a classic and widely used method for this purpose, involving the formylation of an electron-rich aromatic ring using a Vilsmeier reagent (typically generated from phosphorus oxychloride and a disubstituted formamide like DMF).

For this compound, a plausible synthetic route would involve the formylation of 3-fluorothiophene. The fluorine atom is a weak ortho-, para-director in electrophilic aromatic substitution, while the sulfur atom strongly directs to the adjacent alpha-positions (2 and 5). The directing effects would favor substitution at the 2-position.

Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Reactivity Profile

The reactivity of this compound is dictated by the aldehyde functional group and the fluorinated thiophene ring.

The Influence of the Fluorine Substituent

The fluorine atom at the 3-position exerts a significant electronic influence on the molecule.

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the thiophene ring through the sigma bond network. This deactivates the ring towards electrophilic attack compared to unsubstituted thiophene.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the ring, which enriches the electron density, particularly at the ortho (2 and 4) positions.

Typically, for halogens, the inductive effect outweighs the resonance effect in terms of overall ring deactivation. However, the resonance effect still directs incoming electrophiles. In this molecule, the powerful electron-withdrawing nature of the aldehyde group at the 2-position further deactivates the ring, making electrophilic aromatic substitution challenging.

Reactions of the Aldehyde Group

The aldehyde group is the primary site of reactivity and undergoes a variety of characteristic transformations.

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-fluorothiophene-2-carboxylic acid. This transformation is a cornerstone in the synthesis of more complex derivatives. The presence of the electron-rich thiophene ring means that mild oxidizing agents are often preferred to avoid unwanted side reactions.

Typical Oxidizing Agents and Conditions:

| Oxidizing Agent | Conditions | Notes |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (e.g., dilute H₂SO₄), gentle warming | A strong, classic oxidant. The orange solution turns green as Cr(VI) is reduced to Cr(III). |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline, gentle warming | A mild oxidant used as a qualitative test for aldehydes. Produces a silver mirror. |

| Fehling's or Benedict's Solution | Alkaline (contains Cu²⁺ complex), gentle warming | Another mild oxidant. A red precipitate of Cu₂O is formed. |

| Chromium Trioxide (CrO₃) | Acidic media | Effective for oxidizing thiophene-2-carbaldehyde to the corresponding carboxylic acid. |

Step-by-Step Protocol for Oxidation using Acidified Dichromate:

-

Dissolve a small amount of potassium dichromate(VI) in water and acidify with dilute sulfuric acid.

-

Add a few drops of this compound to the orange solution.

-

If no reaction occurs at room temperature, warm the mixture gently in a water bath for several minutes.

-

Observe the color change from orange to green, indicating the oxidation of the aldehyde and the reduction of dichromate(VI) ions.

-

The product, 3-fluorothiophene-2-carboxylic acid, can then be isolated using standard extraction procedures.

Caption: Simplified mechanism of aldehyde oxidation by chromic acid.

The aldehyde can be reduced to the corresponding primary alcohol, (3-fluorothiophen-2-yl)methanol. This is typically achieved using hydride reducing agents.

Step-by-Step Protocol for Reduction using Sodium Borohydride (NaBH₄):

-

Dissolve this compound in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Effervescence (hydrogen gas) may be observed.

-

After the addition is complete, allow the reaction to stir in the ice bath for a specified time (e.g., 30-60 minutes) and then warm to room temperature.

-

Quench the reaction carefully by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by chromatography or distillation.

The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, making it an excellent substrate for various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a base to form a new C=C double bond. The electron-withdrawing nature of the thiophene ring enhances the electrophilicity of the aldehyde group, often accelerating these reactions.

-

Wittig Reaction: Reacts with phosphorus ylides to convert the carbonyl group into an alkene.

-

Imine Formation: Reacts with primary amines to form imines (Schiff bases), which are important intermediates in many synthetic pathways.

Caption: Key condensation reactions of this compound.

Reactions Involving the Thiophene Ring

While deactivated, the thiophene ring can still participate in certain reactions, particularly metal-catalyzed cross-coupling, if appropriately functionalized. For instance, if a bromo or iodo substituent were present at the 4 or 5 position, Suzuki-Miyaura cross-coupling reactions with various arylboronic acids/esters could be employed to synthesize more complex arylthiophene derivatives.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile centered on its aldehyde functionality. The fluorine substituent modulates the electronic properties of the thiophene ring, influencing both its stability and reactivity. A comprehensive understanding of its handling requirements and reaction pathways—including oxidation, reduction, and various condensation reactions—is crucial for its effective application in the development of novel pharmaceuticals and advanced materials. The protocols and data presented in this guide provide a solid foundation for researchers to safely and efficiently utilize this versatile chemical building block.

References

- Bouling Chemical Co., Limited. This compound: Chemical Properties, CAS 61266-02-6 & Suppliers.

- Apollo Scientific.

- 2-Thiophenecarboxaldehyde Safety D

- Thermo Fisher Scientific.

- BLD Pharm.

- Sigma-Aldrich.

- 2-Thiophenecarboxaldehyde Safety D

- Smolecule. Buy Thiophene-2-carbaldehyde | 98-03-3.

-

Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14056-14074. [Link]

- ResearchGate. Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene.

- Chemguide.

-

Wikipedia. Thiophene-2-carboxaldehyde. [Link]

-

Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. [Link]

An In-depth Technical Guide to 3-Fluorothiophene-2-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the realm of heterocyclic chemistry, fluorinated thiophenes are a particularly valuable class of compounds, serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[1] 3-Fluorothiophene-2-carbaldehyde (CAS No. 32431-83-7) emerges as a significant synthon in this context, combining the versatile reactivity of an aldehyde with the advantageous properties imparted by the fluorine substituent on the thiophene ring. This guide provides a comprehensive overview of its discovery, synthesis, properties, and potential applications.

Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its emergence can be understood within the broader development of synthetic methodologies for thiophene chemistry. The formylation of aromatic and heteroaromatic compounds, a key reaction for the introduction of an aldehyde group, has been a subject of extensive research. The Vilsmeier-Haack reaction, which utilizes reagents like phosphorus oxychloride and dimethylformamide, has long been a standard method for the formylation of electron-rich heterocycles like thiophene.[2][3] Patents from the mid-20th century describe the preparation of various thiophene-2-aldehydes using such methods.[4][5]

The synthesis of fluorinated thiophenes themselves gained traction as the importance of organofluorine compounds became more widely recognized. The development of methods to selectively introduce fluorine onto the thiophene ring set the stage for the preparation of functionalized derivatives like this compound. Therefore, the "discovery" of this compound is likely an outcome of the logical application of established formylation techniques to the then-emerging field of fluorinated heterocycles.

Synthesis of this compound: A Probable and Practical Approach

The most probable and widely applicable method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-fluorothiophene. This reaction is known to be effective for the formylation of 3-substituted thiophenes, with a general preference for substitution at the 2-position.[6]

Reaction Principle

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, typically from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Fluorothiophene

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety precautions in a well-ventilated fume hood.

Reagents and Materials:

-

3-Fluorothiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Step-by-Step Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.2 equivalents) and anhydrous dichloromethane.

-

Formation of Vilsmeier Reagent: Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of 3-Fluorothiophene: To the freshly prepared Vilsmeier reagent, add a solution of 3-fluorothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-45 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualization of the Synthetic Workflow

Caption: Vilsmeier-Haack synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a yellow to orange solid or liquid at room temperature.[7] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 32431-83-7[8] |

| Molecular Formula | C₅H₃FOS[7] |

| Molecular Weight | 130.14 g/mol [7] |

| Appearance | Yellow to orange solid or liquid[7] |

| Melting Point | 24 - 26 °C[7] |

| Boiling Point | Approx. 203 - 205 °C[7] |

| Density | 1.376 g/cm³[7] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform.[7] |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring, with coupling constants characteristic of their relative positions. The aldehydic proton should appear as a singlet at a significantly downfield chemical shift (typically >9.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (typically >180 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹.[2][6] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130.

Applications in Research and Development

The unique combination of a reactive aldehyde group, a fluorinated aromatic ring, and the thiophene scaffold makes this compound a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Development

Thiophene-containing molecules exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][11] The aldehyde functionality of this compound allows for its use in the synthesis of a variety of derivatives, such as chalcones, Schiff bases, and other heterocyclic systems, which can be screened for biological activity.[11][15] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of these potential drug candidates.

Materials Science

Fluorinated thiophenes are important components in the development of organic semiconductors and polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the thiophene ring, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This compound can serve as a precursor to larger conjugated systems with tailored electronic and optical properties.

Visualization of Application Pathways

Caption: Potential applications of this compound.

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry. While its specific historical origins are intertwined with the broader development of synthetic methods, its utility as a versatile building block is clear. The combination of the thiophene core, a reactive aldehyde handle, and the modulating effects of a fluorine substituent provides chemists with a powerful tool for the design and synthesis of novel molecules with promising applications in both medicine and materials science. As research in these fields continues to advance, the demand for specialized synthons like this compound is likely to grow, paving the way for new discoveries and innovations.

References

- Abdul-Jameel, A.; Padusha, S. A. M.

- Bouling Chemical Co., Limited. This compound - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.

-

Formylation - Wikipedia. Available at: [Link].

-

Thiophene-2-carboxaldehyde - Wikipedia. Available at: [Link].

-

MDPI. Benzo[b]thiophene-2-carbaldehyde. Available at: [Link].

-

NIST. 3-Methyl-2-thiophenecarboxaldehyde. Available at: [Link].

-

NIST. 2-Thiophenecarboxaldehyde. Available at: [Link].

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link].

- Patents, Google. US2741622A - Preparation of thiophene-2-aldehydes.

- Patents, Google. US5412106A - Process for production of 2-thiophene aldehydes.

-

PubChem. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911. Available at: [Link].

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Available at: [Link].

-

ResearchGate. (PDF) SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Available at: [Link].

-

ResearchGate. Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF. Available at: [Link].

-

U.S. National Library of Medicine. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link].

Sources

- 1. This compound - CAS:32431-83-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2741622A - Preparation of thiophene-2-aldehydes - Google Patents [patents.google.com]

- 5. US5412106A - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. This compound Supplier & Manufacturer China | Chemical Properties, Safety Data, Applications [chemheterocycles.com]

- 8. This compound | 32431-83-7 [amp.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR [m.chemicalbook.com]

- 13. 3-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 14. 3-Bromothiophene-2-carbaldehyde(930-96-1) 1H NMR spectrum [chemicalbook.com]

- 15. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]

molecular structure of 3-Fluorothiophene-2-carbaldehyde

An In-Depth Technical Guide to the Molecular Structure of 3-Fluorothiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and characterization of this compound. As a fluorinated heterocyclic compound, it serves as a critical building block in the fields of medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's physicochemical properties, spectroscopic signature, and plausible synthetic pathways. By integrating experimental data from analogous compounds with theoretical principles, this guide offers expert insights into the causality behind its structural characteristics and the methodologies for its validation.

Introduction: The Significance of a Fluorinated Thiophene Scaffold

Thiophene-based compounds are ubiquitous in pharmaceuticals and functional materials due to their unique electronic properties and ability to mimic phenyl rings in biological systems.[1][2] The introduction of a fluorine atom onto the thiophene ring, as in this compound, offers medicinal chemists a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, making this scaffold highly valuable in modern drug discovery.[3] This guide provides a detailed analysis of the core molecular structure that underpins these desirable characteristics.

Physicochemical & Structural Properties

This compound is typically a yellow to orange solid or liquid at room temperature.[4] Its fundamental properties are summarized below, providing a foundational dataset for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 32431-83-7 | [5] |

| Molecular Formula | C₅H₃FOS | [5] |

| Molecular Weight | 130.14 g/mol | [5] |

| Appearance | Yellow to orange solid or liquid | [4] |

| Melting Point | 24 - 26 °C | [4] |

| Boiling Point | ~203 - 205 °C | [4] |

| Density | 1.376 g/cm³ | [4] |

| SMILES | FC1=C(SC=C1)C=O | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

The core of the molecule is a planar, five-membered aromatic thiophene ring. The fluorine and carbaldehyde substituents occupy adjacent positions (C3 and C2, respectively), influencing the electronic distribution and reactivity of the ring.

Caption: 2D structure of this compound.

Synthesis Pathway and Experimental Protocol

While various methods exist for the synthesis of thiophene aldehydes, the Vilsmeier-Haack reaction remains a cornerstone for formylating electron-rich heterocycles like thiophene.[6][7] A plausible and efficient synthesis of this compound involves the direct formylation of a commercially available precursor, 3-fluorothiophene.

Caption: Workflow for the Vilsmeier-Haack synthesis.

Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes a representative procedure. The causality for this choice rests on the high regioselectivity and efficiency of the Vilsmeier-Haack reaction for formylating the C2 position of 3-substituted thiophenes, which is activated for electrophilic attack.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-Dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) is exothermic. This in-situ formation is critical for safety and reactivity.

-

Substrate Addition: Once the Vilsmeier reagent has formed (typically after 30 minutes of stirring), add 3-fluorothiophene dropwise to the mixture, again maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 60-70°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~6-7. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Spectrometric Characterization

The validation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. Below are the predicted and explained spectral data, based on the known effects of the substituents and analysis of analogous compounds.[8][9]

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | H-4 | ~7.3-7.5 ppm | Deshielded by the adjacent sulfur atom and coupled to H-5. |

| H-5 | ~7.7-7.9 ppm | Deshielded by sulfur and coupled to H-4. Experiences long-range coupling to the aldehyde proton. | |

| CHO | ~9.9-10.1 ppm | Characteristic downfield shift for an aldehyde proton, deshielded by the carbonyl group. | |

| ¹³C NMR | C=O | ~180-185 ppm | Typical chemical shift for an aldehyde carbonyl carbon. |

| C2 | ~140-145 ppm | Carbon bearing the aldehyde group. | |

| C3 | ~155-160 ppm (d) | Carbon bearing the fluorine atom; exhibits a large ¹JCF coupling constant. | |

| C4 | ~120-125 ppm (d) | Exhibits coupling to fluorine. | |

| C5 | ~135-140 ppm (d) | Exhibits coupling to fluorine. | |

| ¹⁹F NMR | C3-F | ~ -120 to -140 ppm | Expected range for a fluorine atom attached to an aromatic thiophene ring. |

| IR Spectroscopy | C=O Stretch | 1670-1690 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic aldehyde.[10] |

| C-F Stretch | 1200-1250 cm⁻¹ | Strong absorption typical for an aryl-fluoride bond. | |

| C-H (sp²) Stretch | 3100-3150 cm⁻¹ | Aromatic C-H stretching vibrations. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 130 | Corresponds to the molecular weight of C₅H₃FOS. |

| Fragments | m/z = 129, 101 | [M-H]⁺, [M-CHO]⁺ are characteristic fragmentations for aromatic aldehydes.[11] |

Theoretical Structural Analysis

While experimental data provides definitive proof of structure, computational chemistry offers profound insights into geometry, electronic properties, and reactivity. Density Functional Theory (DFT) is a powerful tool for this purpose.

Caption: Workflow for DFT-based computational analysis.

A typical computational study would employ a method like the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost.[12] Such an analysis would yield:

-

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles, confirming the planarity of the ring.

-

Conformational Analysis: Determination of the rotational barrier of the C2-CHO bond and the relative stability of the O-syn and O-anti conformers (where the carbonyl oxygen is oriented towards or away from the ring's sulfur atom).

-

Vibrational Frequencies: Calculated IR frequencies that can be compared with experimental spectra for validation.[13]

-

Electronic Properties: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack. The electrostatic potential (ESP) map would highlight the electron-rich (carbonyl oxygen) and electron-poor (aldehyde proton) regions of the molecule.

Conclusion

This compound is a structurally well-defined molecule whose utility in advanced chemical synthesis is predicated on the interplay between its aromatic thiophene core and its electron-withdrawing fluoro and carbaldehyde substituents. Its synthesis is accessible through standard formylation reactions, and its structure can be rigorously confirmed using a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. The insights from these experimental methods, complemented by theoretical DFT calculations, provide a complete and validated picture of the molecule, empowering researchers to confidently employ it as a versatile building block for the next generation of pharmaceuticals and functional materials.

References

-

BLD Pharm. (n.d.). This compound. Retrieved from BLD Pharm website.[5]

-

Asif, M. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Molecules, 18(12), 14711-14727. [Link][1][2]

-

Bouling Chemical Co., Limited. (n.d.). This compound. Retrieved from Bouling Chemical Co., Limited website.[4]

-

Smolecule. (2023, August 15). Buy Thiophene-2-carbaldehyde. Retrieved from Smolecule website.[6]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from ResearchGate.[10]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link][14]

-

Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings. [Link][13]

-

ResearchGate. (2018). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Retrieved from ResearchGate.[3]

-

Vitale, P., et al. (2014). A Novel, Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank. [Link][15]

-

BenchChem. (2025). A Comparative Guide to the Physicochemical Properties of 3,4-dibromothiophene-2-carbaldehyde. Retrieved from BenchChem.[12]

-

Google Patents. (1956). Preparation of thiophene-2-aldehydes. Retrieved from [16]

-

Wang, Z., et al. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.[8]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link][7]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from NC State University Libraries.[11]

-

ChemicalBook. (n.d.). 3-Bromothiophene-2-carbaldehyde(930-96-1) 1H NMR spectrum. Retrieved from ChemicalBook.[9]

Sources

- 1. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Supplier & Manufacturer China | Chemical Properties, Safety Data, Applications [chemheterocycles.com]

- 5. 32431-83-7|this compound|BLD Pharm [bldpharm.com]

- 6. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. 3-Bromothiophene-2-carbaldehyde(930-96-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. mdpi.com [mdpi.com]

- 16. US2741622A - Preparation of thiophene-2-aldehydes - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 3-Fluorothiophene-2-carbaldehyde

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 3-Fluorothiophene-2-carbaldehyde. This fluorinated heterocyclic aldehyde is a pivotal building block for creating diverse molecular architectures with significant potential in medicinal chemistry and materials science.[1][2][3] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making its derivatives highly sought after in drug discovery programs.[1] This guide moves beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into protocol design and execution. We will explore key synthetic transformations including Knoevenagel condensations, Wittig reactions, and reductive aminations, providing detailed, self-validating protocols for each.

The Strategic Importance of 3-Fluorothiophene Scaffolds

Thiophene-based molecules are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][4] Their structural similarity to a phenyl ring, combined with unique electronic properties conferred by the sulfur heteroatom, allows them to act as effective bioisosteres. The introduction of a fluorine atom onto this scaffold further modulates its physicochemical properties, such as lipophilicity and pKa, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This compound serves as an ideal starting point, leveraging the reactivity of the aldehyde functional group for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

Figure 1: Key synthetic pathways for the derivatization of this compound.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives